molecular formula C19H15N3S2 B1274733 3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile

3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B1274733
M. Wt: 349.5 g/mol
InChI Key: BUVMQDNPOJMONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile is a chemical compound with the molecular formula C13H11N3S2. It is known for its unique structure, which includes a thiazole ring substituted with a methylsulfanyl group and a phenylanilinoethenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole derivatives with phenylaniline under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like acetone. The reaction proceeds through nucleophilic addition, followed by cyclization to form the thiazole ring .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenylanilino group may enhance binding affinity through π-π interactions with aromatic residues in proteins. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylsulfanyl-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile
  • 5-[2-(2-Phenylanilino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Uniqueness

3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H15N3S2

Molecular Weight

349.5 g/mol

IUPAC Name

3-methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C19H15N3S2/c1-23-19-16(13-20)18(24-22-19)11-12-21-17-10-6-5-9-15(17)14-7-3-2-4-8-14/h2-12,21H,1H3

InChI Key

BUVMQDNPOJMONK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.